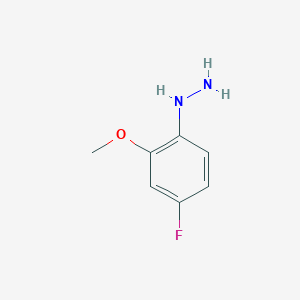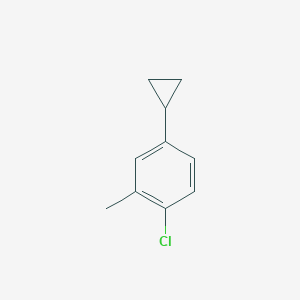![molecular formula C17H22FNO4 B13474729 Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(3-fluoro-5-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B13474729.png)
Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(3-fluoro-5-methylphenyl)cyclobutane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(3-fluoro-5-methylphenyl)cyclobutane-1-carboxylic acid is a synthetic organic compound. It features a cyclobutane ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group, along with a fluorinated aromatic ring. This compound is of interest in medicinal chemistry and organic synthesis due to its unique structural features.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(3-fluoro-5-methylphenyl)cyclobutane-1-carboxylic acid typically involves multiple steps:
Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions.
Introduction of the Fluorinated Aromatic Ring: This step may involve Suzuki coupling or other cross-coupling reactions.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions.
Introduction of the Carboxylic Acid Group: This can be done through oxidation reactions or by using carboxylation reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The carboxylic acid group can undergo oxidation to form various derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The fluorinated aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like halogens (Br₂, Cl₂) or nucleophiles (NH₃, OH⁻).
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its interactions with biological molecules.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Used in the synthesis of advanced materials and chemicals.
作用機序
The mechanism of action of Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(3-fluoro-5-methylphenyl)cyclobutane-1-carboxylic acid would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
Cyclobutane Derivatives: Compounds with similar cyclobutane rings.
Fluorinated Aromatics: Compounds with similar fluorinated aromatic rings.
Boc-Protected Amino Acids: Compounds with similar Boc-protected amino groups.
Uniqueness
Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(3-fluoro-5-methylphenyl)cyclobutane-1-carboxylic acid is unique due to its combination of a cyclobutane ring, a fluorinated aromatic ring, and a Boc-protected amino group. This unique structure may confer specific chemical and biological properties not found in other compounds.
特性
分子式 |
C17H22FNO4 |
|---|---|
分子量 |
323.4 g/mol |
IUPAC名 |
1-(3-fluoro-5-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C17H22FNO4/c1-10-5-11(7-12(18)6-10)17(14(20)21)8-13(9-17)19-15(22)23-16(2,3)4/h5-7,13H,8-9H2,1-4H3,(H,19,22)(H,20,21) |
InChIキー |
NENDCGSNMHPVOP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)F)C2(CC(C2)NC(=O)OC(C)(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}methanamine hydrochloride](/img/structure/B13474654.png)
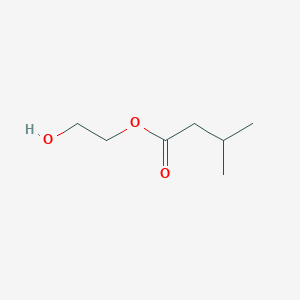


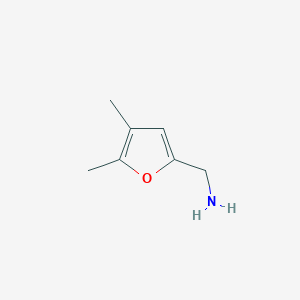
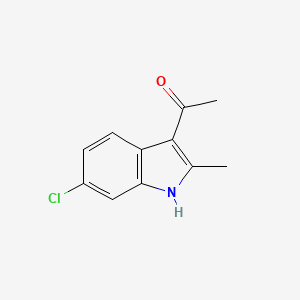
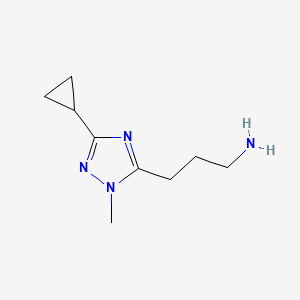

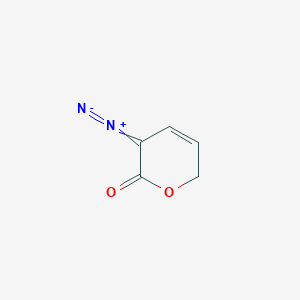
![4-[(3-Bromophenyl)sulfanyl]-3,5-difluorobenzonitrile](/img/structure/B13474721.png)

